Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine class. Naphthyridines are heterocyclic aromatic compounds with two nitrogen atoms in their ring structure. Based on the provided literature, it is highly probable that this compound may be investigated for potential antibacterial properties. []
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which features a fused bicyclic system with a carboxylate group and a bromine substituent. It has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, such as PubChem and Echemi, which provide detailed information on its properties and safety data sheets. It is also mentioned in scientific literature discussing synthetic methodologies and biological evaluations.
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is classified based on its molecular structure and functional groups. It contains:
This classification indicates its relevance in pharmaceutical chemistry, particularly as a potential lead compound for drug development.
The synthesis of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Reactions are generally conducted under reflux conditions in solvents such as chloroform or dimethylformamide, often in the presence of Lewis acids to facilitate cyclization and functional group transformations.
The molecular formula of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is . The compound features:
The molecular weight is approximately . The compound's structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models.
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess completion and purity. Conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction type.
The mechanism of action for Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate in biological systems may involve:
Research studies have indicated that similar naphthyridine derivatives exhibit antiproliferative activity against cancer cell lines and may possess antimicrobial properties .
Key physical properties include:
Chemical properties relevant to Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate include:
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has potential applications in:
The exploration of this compound's properties and reactions continues to be an area of active research within medicinal chemistry and organic synthesis fields.
The 1,5-naphthyridine scaffold, a diazanaphthalene isomer featuring nitrogen atoms at positions 1 and 5, emerged as a significant heterocyclic system following Brobansky and Sucharda's pioneering 1927 synthesis. They adapted the Skraup quinoline synthesis to 3-aminopyridine, establishing the foundational route to unsubstituted 1,5-naphthyridines [1] [4]. Over subsequent decades, classical cyclization methodologies were optimized for structural diversification. The Skraup reaction employed 3-aminopyridine derivatives 1 condensed with glycerol or carbonyl equivalents (e.g., acetaldehyde) under acidic oxidants (I₂, m-NO₂PhSO₃Na) to furnish substituted derivatives like 2-methyl- (2c), 3-methoxy-4-methyl- (2d, 2e), and 3-bromo-1,5-naphthyridines (2b). This method proved adaptable to aqueous conditions (dioxane/H₂O) with recoverable catalysts, enhancing sustainability [1] [4].
Concurrently, the Gould-Jacobs reaction became pivotal for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates. This involves condensation of 3-aminopyridine 7 with diethyl ethoxymethylenemalonate 8, followed by thermal cyclization. Innovations included solvent variations (chlorobenzene) and decarboxylation in hydrobromic acid to streamline the synthesis of pharmacologically relevant scaffolds like 9a–e and 10a–f [1] [4]. The Conrad-Limpach and Meldrum’s acid approaches further expanded access to 4-hydroxylated derivatives 19a–j, crucial for metal complexation and fluorination studies [1] [4].
Table 1: Key Synthetic Methods for 1,5-Naphthyridine Core
Method | Reagents/Conditions | Representative Products | Applications |
---|---|---|---|
Skraup Reaction | 3-Aminopyridine, glycerol, I₂/m-NO₂PhSO₃Na | 3-Bromo- (2b), 2-methyl- (2c) | Functionalization via electrophilic substitution |
Gould-Jacobs | 3-Aminopyridine, ethoxymethylenemalonate, Δ | Ethyl 4-oxo-1,4-dihydro-3-carboxylates (9a, 10b) | Antibacterial/anticancer precursors |
Meldrum’s Acid | 3-Aminopyridine, Meldrum’s acid, Dowtherm A | 8-Hydroxy-1,5-naphthyridines (19a–j) | Ligands for Pt complexes (FPtXND) |
The 1,5-naphthyridine core exhibits a planar, 10-π-electron aromatic system with distinct electron-deficient character due to the symmetric placement of nitrogen atoms. This results in a low-lying LUMO (-1.8 eV), facilitating charge-transfer interactions and nucleophilic attacks at C2/C4 positions. The dipole moment (~3.5 D) and reduced π-electron density at C2/C4/C7 positions, calculated via DFT studies, render these sites electrophilic [1] [4].
Hydrogen-bonding motifs are critical to functionality. The 4-oxo-1,4-dihydro tautomer (e.g., 9b, 10a–f) forms intramolecular N1–H⋯O4 bonds, stabilizing a pseudo-six-membered ring. This tautomer predominates in solid and solution states, verified by X-ray crystallography and NMR. In metal complexes, the N5 atom and carbonyl oxygen serve as bidentate ligands, while the bromo substituent at C7 in ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate enhances halogen-bonding capabilities [1] [4].
Table 2: Electronic Parameters of 1,5-Naphthyridine Core
Property | Value/Feature | Experimental Method |
---|---|---|
Dipole Moment | 3.5–4.0 D | Computational (DFT) |
LUMO Energy | -1.8 to -2.0 eV | Cyclic Voltammetry |
Tautomeric Preference | 4-Oxo-1,4-dihydro over 4-hydroxy | ¹H/¹³C NMR, X-ray Diffraction |
Nucleophilic Sites | C6, C8 | Halogenation/Suzuki Coupling |
Bromo-substituted 1,5-naphthyridines serve as versatile synthetic intermediates due to the bromine atom’s role in cross-coupling reactions. The C7-bromo derivative specifically enables regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, facilitating access to biaryl, aminoalkyl, or alkynyl analogs for drug discovery [1] [4]. This position is electronically activated toward metal insertion, with Pd-catalyzed couplings achieving >85% yields in optimized conditions [1] [5].
In targeted biological applications, 7-bromo-1,5-naphthyridines act as precursors for kinase and topoisomerase inhibitors. For example:
Polypharmacology is evidenced in fused analogs like pyronaridine 21, a clinical antimalarial synthesized via brominated acridine intermediates [7]. Similarly, bromo-substituted 1,5-naphthyridines serve as ligands in Eu(III)/Pt(II) complexes for OLEDs, where bromine enhances electron-withdrawing effects and emission efficiency [1] [4].
Table 3: Bioactive Derivatives from 7-Bromo-1,5-Naphthyridine Precursors
Target Compound | Biological Activity | Key Structural Modification |
---|---|---|
Benzo[b][1,5]naphthyridine 162b | TopI inhibition, Cytotoxicity (K562/HepG-2) | C7-Aniline coupling |
Indenonaphthyridine 51d | TopI inhibition (IC₅₀ ∼ nM), A549 cytotoxicity | Annulation at C7-C8 bond |
ALK5 Inhibitors (WO2021102468A1) | Antifibrotic TGF-β pathway modulation | Suzuki coupling at C7 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: